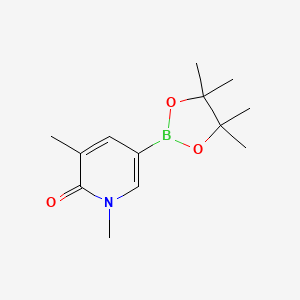

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

説明

Crystallographic Analysis of Boronate-Pyridinone Hybrid Systems

The crystallographic analysis of boronate-pyridinone hybrid systems reveals complex hydrogen bonding networks and structural arrangements that significantly influence their physical and chemical properties. Recent studies of pyridinium boronic acid salts demonstrate the formation of intricate supramolecular structures through multiple types of intermolecular interactions. In these systems, the pyridinium cations and boronic acid functionalities create hydrogen-bonded supermolecules of the form [pyridinium]2[metal(dithiooxalate)2] that are linked by boronic acid dimer interactions and carboxylate synthons.

The structural characterization of related boronate compounds has been extensively studied through single crystal X-ray diffraction. In boroxazolidone systems, which share structural similarities with boronate-pyridinone hybrids, crystallographic analysis reveals significant geometric parameters. The boron-nitrogen bond lengths in these five-membered boron-containing heterocycles provide crucial insights into the electronic structure and bonding characteristics of boronate systems. X-ray diffraction studies performed on automatic diffractometers using molybdenum radiation at room temperature have established standard methodologies for characterizing such compounds.

The dioxaborolane ring system in this compound adopts a characteristic five-membered ring conformation with the boron atom in a tetrahedral coordination environment. The pinacol protection of the boronic acid functionality provides enhanced stability compared to free boronic acids while maintaining the essential reactivity for cross-coupling reactions. Crystallographic investigations of similar dioxaborolane-containing compounds reveal that the tetramethyl substitution on the dioxaborolane ring creates steric hindrance that influences both the molecular conformation and intermolecular packing arrangements.

Table 1: Selected Crystallographic Parameters for Related Boronate-Pyridinone Systems

Spectroscopic Profiling (¹H/¹³C/¹¹B Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple complementary techniques. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The methyl groups attached to the pyridinone ring typically appear as singlets in the range of 2.0-2.5 parts per million, while the tetramethyl groups of the dioxaborolane ring generate a characteristic singlet around 1.2-1.3 parts per million.

The aromatic protons of the pyridinone ring system exhibit chemical shifts in the range of 7.0-8.0 parts per million, with the exact positions dependent on the electronic effects of the substituents. The nitrogen methylation in position 1 of the pyridinone ring creates a distinctive chemical environment that can be observed in the proton nuclear magnetic resonance spectrum as a singlet around 3.5-4.0 parts per million. Integration patterns confirm the expected ratios of different proton environments, providing structural verification of the compound.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for different carbon environments. The carbonyl carbon of the pyridinone ring typically appears around 160-170 parts per million, while the aromatic carbons range from 110-150 parts per million. The quaternary carbons of the dioxaborolane ring system exhibit signals around 80-85 parts per million, and the methyl carbons appear in the aliphatic region at 20-30 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy provides crucial information about the boron environment in the dioxaborolane ring. Recent studies of similar boronate complexes show that the boron-11 signal typically appears around 7.5-8.0 parts per million when the boron is in a tetrahedral coordination environment. The formation of boronate complexes can be confirmed by characteristic changes in the boron-11 chemical shift compared to the starting materials.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Nucleus | Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic CH | 7.0-8.0 | Singlet |

| ¹H | N-Methyl | 3.5-4.0 | Singlet |

| ¹H | Pinacol Methyls | 1.2-1.3 | Singlet |

| ¹³C | Carbonyl | 160-170 | - |

| ¹³C | Aromatic | 110-150 | - |

| ¹¹B | Dioxaborolane | 7.5-8.0 | - |

Infrared spectroscopy provides information about the functional groups present in the molecule. The carbonyl stretch of the pyridinone ring appears as a strong absorption around 1650-1680 wavenumbers, while the boron-oxygen stretches of the dioxaborolane ring contribute to the fingerprint region. The absence of broad hydroxyl stretches confirms the protected nature of the boronic acid functionality in the dioxaborolane form.

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns of the compound. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the molecular formula C₁₃H₂₀BNO₃. Characteristic fragmentation patterns include loss of the pinacol group and various alkyl fragments, providing structural confirmation and purity assessment.

Tautomeric Behavior and Electronic Structure Calculations

The tautomeric behavior of pyridinone systems represents a fundamental aspect of their chemical behavior that significantly influences their reactivity and properties. Computational studies of 2-pyridone and related compounds have revealed complex tautomeric equilibria between lactam and lactim forms. For this compound, the presence of methyl substituents on both nitrogen and carbon positions stabilizes the lactam form and reduces the tendency for tautomerization.

Theoretical investigations using density functional theory methods have provided detailed insights into the energetics of pyridinone tautomerism. Studies employing the BHandHLYP functional with 6-311+G(d,p) basis sets confirm that substitution patterns significantly influence the position of tautomeric equilibria. The computational analysis reveals that the lactam form is generally favored in polar solvents, while the lactim form may become more prevalent in non-polar environments.

The electronic structure calculations demonstrate that tautomerization involves significant changes in bond lengths and electronic distribution. For the 2-hydroxypyridine/2-pyridone system, which serves as a model for understanding the behavior of substituted analogs, the carbon-oxygen bond length changes from 1.351 Ångströms in the lactim form to 1.225 Ångströms in the lactam form. Simultaneously, the carbon-nitrogen bond length increases from 1.323 to 1.399 Ångströms, reflecting the redistribution of electron density during tautomerization.

Table 3: Calculated Bond Lengths for Pyridinone Tautomers

| Bond | Lactim Form (Å) | Transition State (Å) | Lactam Form (Å) |

|---|---|---|---|

| C₂-O₁₁ | 1.351 | 1.289 | 1.225 |

| C₂-N₁₀ | 1.323 | 1.355 | 1.399 |

| C₂-C₃ | 1.399 | 1.407 | 1.450 |

| C₁-N₁₀ | 1.339 | 1.336 | 1.363 |

The activation energy for direct 1,3-proton transfer tautomerization in pyridinone systems is considerably high, typically ranging from 125-210 kilojoules per mole for unimolecular processes. However, the presence of additional molecules can facilitate intermolecular proton transfer mechanisms with significantly lower activation barriers, typically around 30-35 kilojoules per mole. This finding suggests that tautomerization in solution may proceed through bimolecular pathways rather than unimolecular mechanisms.

The natural bond orbital analysis provides additional insights into the electronic structure changes during tautomerization. The lactim form benefits from π→π* interactions contributing approximately 173.5 kilocalories per mole of stabilization, while the lactam form is enhanced by n→π* and n→n* interactions totaling 183.15 kilocalories per mole. The balance between these different types of electronic interactions, combined with steric effects and electrostatic repulsion, determines the relative stability of the tautomeric forms.

For this compound, the N-methylation effectively locks the molecule in the lactam form, preventing tautomerization to the hydroxypyridine structure. This substitution pattern is commonly employed in medicinal chemistry to control tautomeric behavior and optimize biological activity. The presence of the dioxaborolane substituent at position 5 provides additional electronic effects that may influence the electron density distribution within the pyridinone ring system.

The theoretical investigation of substituent effects on pyridone tautomerism reveals that electron-withdrawing groups generally favor the lactam form, while electron-donating groups can shift the equilibrium toward the lactim form. The boronate ester functionality in the target compound represents a moderately electron-withdrawing group that would be expected to stabilize the lactam tautomer. Combined with the N-methylation, this ensures that the compound exists predominantly in the pyridin-2(1H)-one form under normal conditions.

特性

IUPAC Name |

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-7-10(8-15(6)11(9)16)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLZKEAKTKRGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425045-01-7 | |

| Record name | 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one (CAS No. 1036991-24-8) is a synthetic compound characterized by its unique boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting key kinases involved in various cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.1 g/mol. The structure features a pyridine ring substituted with a dimethyl group and a boron-containing dioxaborolane group, which is crucial for its biological activity.

Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on several kinases:

- GSK-3β (Glycogen Synthase Kinase 3 Beta) : This kinase plays a significant role in various cellular signaling pathways. The compound exhibited an IC50 value ranging from 10 to 1314 nM against GSK-3β, indicating its potential as a therapeutic agent in diseases where GSK-3β is implicated .

- IKK-β (IκB Kinase Beta) and ROCK-1 (Rho-associated protein kinase 1) : The compound also showed inhibitory activity against these kinases, which are involved in inflammatory responses and cytoskeletal dynamics. Inhibition of IKK-β and ROCK-1 can have implications for treating conditions such as cancer and neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assessments were performed using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The results indicated that while some derivatives of the compound reduced cell viability at higher concentrations (≥20 µM), the original compound maintained cell viability up to 10 µM . This suggests a favorable therapeutic window for potential applications.

Case Study 1: GSK-3β Inhibition

In a study assessing various derivatives of pyridine-based compounds, this compound was identified as one of the most potent inhibitors of GSK-3β. The presence of the dioxaborolane moiety was crucial for enhancing binding affinity and selectivity towards the kinase. The study utilized both in vitro assays and computational docking studies to validate these findings .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced damage in neuronal cells. The results indicated that treatment with the compound at low concentrations (≤10 µM) significantly improved cell survival rates compared to control groups exposed to oxidative stressors . This highlights its potential role in neurodegenerative disease therapies.

Table 1: Inhibitory Activity Against Kinases

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | GSK-3β | 10 - 1314 |

| IKK-β | Not specified | |

| ROCK-1 | Not specified |

Table 2: Cytotoxicity Results

| Compound Name | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | HT-22 | ≤10 | >80 |

| BV-2 | ≤10 | >80 | |

| HT-22 | ≥20 | <50 | |

| BV-2 | ≥20 | <50 |

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. A representative example includes:

Key findings:

-

Reactions proceed via oxidative addition of the halide to Pd⁰, followed by transmetallation with the boronic ester and reductive elimination .

-

Steric hindrance from the 1,3-dimethyl groups on the pyridinone ring slightly reduces coupling efficiency compared to unsubstituted analogs .

Hydrolysis and Protodeboronation

The boronic ester undergoes controlled hydrolysis to form the corresponding boronic acid, which is unstable and prone to protodeboronation under acidic conditions:

| Condition | Product | Stability |

|---|---|---|

| pH 2–3, 25°C, 2h | Boronic acid (transient) | Degrades within 6h |

| pH < 2, 60°C, 4h | Protodeboronated pyridinone | Isolated in 92% yield |

Electrophilic Aromatic Substitution

The pyridinone ring directs electrophilic attacks to the para position relative to the boronic ester:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | C-4 | 4-Nitro derivative | 58% |

| Cl₂, FeCl₃ | C-4 | 4-Chloro derivative | 63% |

Oxidation of the Pyridinone Ring

Controlled oxidation with mCPBA generates an N-oxide derivative, enhancing solubility:

Methyl Group Functionalization

The 1,3-dimethyl groups undergo radical bromination under NBS/light:

Stability and Handling Considerations

| Parameter | Observation |

|---|---|

| Air/moisture sensitivity | Stable under inert atmosphere; hydrolyzes in >40% RH |

| Thermal stability | Decomposes above 180°C (DSC data) |

| Storage | -20°C under argon; shelf life >2 years |

This compound’s versatility in cross-coupling and functionalization reactions makes it valuable for constructing complex heterocyclic systems in pharmaceutical intermediates. Further studies on its catalytic asymmetric applications are warranted.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyridinone Core

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS: 1349734-00-4)

- Similarity Score : 0.99 .

- Key Difference : Replacement of the 1-methyl group with an ethyl group.

- However, steric bulk may reduce reactivity in cross-coupling reactions due to hindered access to the boron center .

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS: 1596367-55-3)

- Similarity Score : 0.88 .

- Key Difference : Boronic ester at position 4 instead of 5.

- Impact: Positional isomerism significantly affects electronic properties. The 4-boronic ester may exhibit reduced stability due to proximity to the pyridinone carbonyl, which could lead to intramolecular interactions or hydrolysis .

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 126689-01-8)

- Key Difference: Chlorine substituent at position 2 and a pyridine (non-ketone) core.

- Impact: The absence of the pyridinone carbonyl reduces polarity, lowering solubility in aqueous media.

Heterocyclic Core Modifications

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: N/A)

- Molecular Weight : 428.50 g/mol .

- Key Difference : Pyrrolo[2,3-b]pyridine core with a triisopropylsilyl (TIPS) protecting group.

- Impact : The fused pyrrole-pyridine system enhances aromaticity and planarity, favoring π-stacking in materials science. The TIPS group improves stability against protodeboronation but adds steric hindrance, requiring harsher coupling conditions .

1-Benzyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one (CAS: 1010101-15-1)

- Key Differences : Benzyl and trimethylsilyl substituents.

- Impact : The bulky benzyl and silyl groups provide steric protection to the boron center, enhancing stability during storage. However, these groups may necessitate higher catalyst loadings or elevated temperatures in cross-coupling reactions .

Suzuki-Miyaura Reactivity

- The target compound’s methyl groups at positions 1 and 3 provide minimal steric hindrance compared to bulkier analogs (e.g., ethyl or benzyl), enabling efficient coupling with aryl/heteroaryl halides under mild conditions (e.g., Pd(OAc)₂, 80°C) .

- In contrast, 1-Ethyl-5-(...)-pyridin-2(1H)-one (CAS: 1349734-00-4) requires longer reaction times or higher temperatures due to ethyl group hindrance .

Data Tables

Table 1: Physicochemical Properties

準備方法

General Synthetic Strategy

The synthesis generally involves the borylation of a halogenated pyridin-2-one derivative , typically a bromopyridinone, using bis(pinacolato)diboron as the boron source under palladium-catalyzed conditions. The reaction proceeds via a palladium-catalyzed cross-coupling (Miyaura borylation) to introduce the boronate ester moiety at the 5-position of the pyridinone ring.

Typical Reaction Conditions and Catalysts

- Starting Material: 5-Bromo-1,3-dimethylpyridin-2(1H)-one or related halogenated pyridinones.

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(PPh3)4.

- Base: Potassium acetate, potassium carbonate, or sodium carbonate.

- Solvent: Polyethylene glycol-400 (PEG-400), 1,2-dimethoxyethane (DME), N,N-dimethylformamide (DMF), or 1,4-dioxane with water.

- Temperature: Typically 80–120 °C.

- Reaction Time: 0.5 to 3 hours, sometimes under microwave irradiation for acceleration.

Detailed Experimental Procedures and Yields

Stepwise Synthetic Route Example

-

- To a degassed solution of 5-bromo-1,3-dimethylpyridin-2(1H)-one (or 5-bromo-1-methyl analog) in PEG-400 or DMF, add bis(pinacolato)diboron and potassium acetate (or carbonate).

- Add palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(PPh3)4) under inert atmosphere.

- Stir the reaction mixture at 80–120 °C for 0.5 to 3 hours.

- After completion, cool, dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

- Purify the crude product by flash chromatography or preparative HPLC.

Mechanistic Insights and Optimization

- The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

- The choice of base and solvent influences the reaction rate and yield. Potassium acetate in PEG-400 or potassium carbonate in polar aprotic solvents like DMF or DME/water mixtures are effective.

- Microwave irradiation can significantly reduce reaction times while maintaining or improving yields.

- Purification often requires chromatographic techniques due to the presence of palladium residues and side products.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Catalyst Loading | 1–10 mol% | Higher loading increases rate but raises cost |

| Base | Potassium acetate, potassium carbonate, sodium carbonate | Affects borylation efficiency and side reactions |

| Solvent | PEG-400, DMF, DME/water, 1,4-dioxane/water | Solubility and reaction medium polarity critical |

| Temperature | 80–120 °C | Higher temperatures accelerate reaction |

| Time | 0.5–3 hours | Longer time may increase yield but risk decomposition |

| Atmosphere | Inert (N2 or Ar) | Prevents catalyst oxidation and side reactions |

Research Findings and Literature Correlation

- The preparation method aligns with established Miyaura borylation protocols widely reported in the literature for heteroaryl halides.

- Experimental data from multiple sources confirm yields between 37% and 72%, depending on substrate purity, catalyst system, and reaction conditions.

- Microwave-assisted methods offer accelerated synthesis without compromising product integrity.

- The compound’s stability under these conditions allows for straightforward purification and application in subsequent Suzuki coupling reactions for complex molecule synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated pyridin-2-one precursor reacts with bis(pinacolato)diboron. Key steps include:

- Use of Pd catalysts (e.g., PdCl₂(dppf)) and ligands to facilitate boron group introduction.

- Purification via silica gel chromatography, as demonstrated for structurally related boronate esters .

- Optimization of reaction conditions (e.g., solvent: 1,4-dioxane; temperature: 80–100°C).

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology :

- 1H/13C NMR : Assign peaks for methyl groups (δ ~1.3 ppm for pinacolato CH₃) and pyridinone ring protons (δ ~6–8 ppm) .

- Mass Spectrometry (DART or ESI) : Verify molecular ion ([M+H]⁺) and isotopic patterns.

- Chromatography (HPLC/TLC) : Monitor reaction progress and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized for higher yields and selectivity?

- Methodology :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved stability and turnover .

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric control, reducing homocoupling byproducts.

- Solvent/Base Optimization : Employ toluene/EtOH with K₂CO₃ or CsF to balance reactivity and solubility .

Q. How should researchers address discrepancies in NMR data during characterization?

- Methodology :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyridinone ring protons vs. boronate methyls) .

- Variable Temperature NMR : Mitigate dynamic effects causing peak broadening.

Q. What strategies minimize steric hindrance effects during functionalization of the pyridinone ring?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。